

chemical structure and properties of Acifluorfen

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Compound of Interest

Compound Name: *Acifluorfen*

Cat. No.: *B165780*

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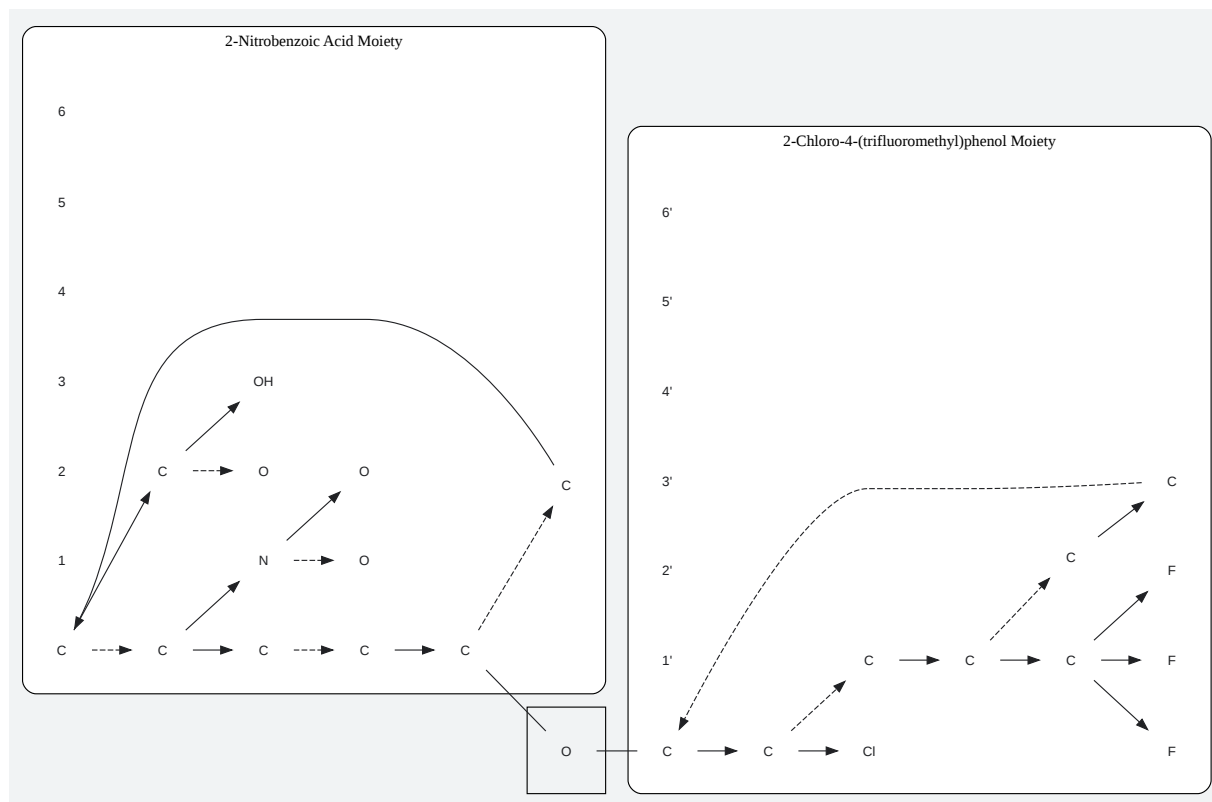
An In-depth Technical Guide to the Chemical Structure and Properties of **Acifluorfen**

Introduction

Acifluorfen is a selective, post-emergence contact herbicide belonging to the diphenyl ether class of chemicals.[1][2] It is primarily used to control a wide range of broadleaf weeds and some grasses in crops such as soybeans, peanuts, peas, and rice.[1][3] Its herbicidal activity is light-dependent, leading to rapid disruption of cell membranes in susceptible plants.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and relevant experimental methodologies for **Acifluorfen**.

Chemical Structure and Identification

Acifluorfen, with the IUPAC name 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, is characterized by a diphenyl ether linkage connecting a chlorinated, trifluoromethyl-substituted phenol ring and a nitrated benzoic acid ring.[3][5]



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Caption: 2D Chemical Structure of **Acifluorfen**.

Table 1: Chemical Identification of **Acifluorfen**

Identifier	Value	Reference
IUPAC Name	5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid	[3]
CAS Number	50594-66-6 (Acid)	[3]
62476-59-9 (Sodium Salt)	[3]	
Molecular Formula	C ₁₄ H ₇ ClF ₃ NO ₅	[3][5]
Molar Mass	361.66 g·mol ⁻¹	[3]
SMILES	Clc2cc(ccc2Oc1cc(C(=O)O)c(-INVALID-LINK--=O)cc1)C(F)(F)F	[3]
InChI Key	NUFNQYOELLVIPL-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical and chemical properties of **Acifluorfen** are critical for understanding its environmental fate, bioavailability, and formulation. It is typically an off-white solid in its acid form.[1] The sodium salt is more commonly used in commercial formulations due to its higher water solubility.[6][7]

Table 2: Physicochemical Properties of **Acifluorfen** and its Sodium Salt

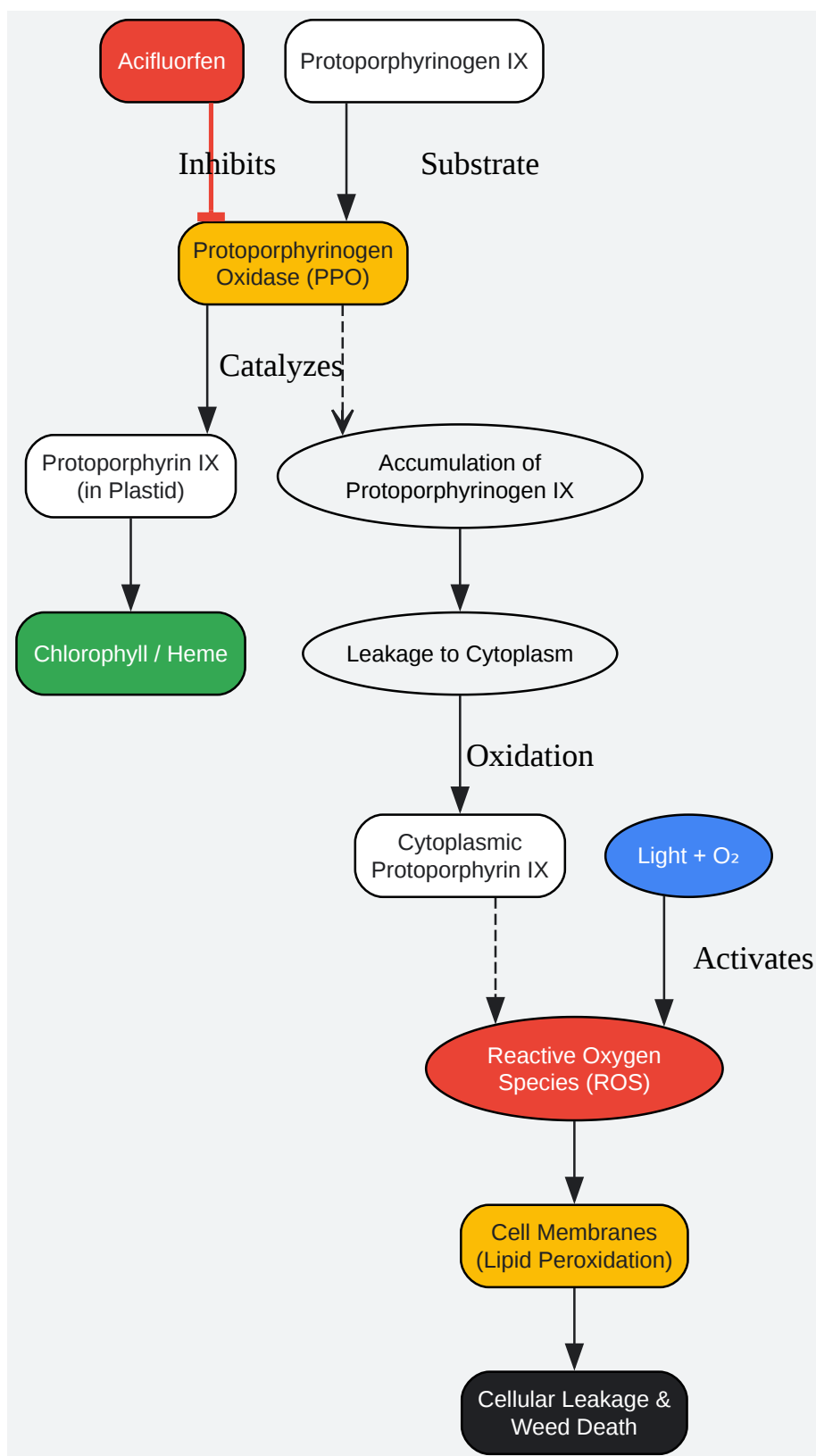
Property	Value (Acifluorfen Acid)	Value (Acifluorfen Sodium)	Reference
Appearance	Off-white solid	White powder/Brown crystalline powder	[1]
Melting Point	151.5-157 °C	124-125 °C	[2][3]
Water Solubility	120 mg/L (25 °C)	>250,000 mg/L (25 °C)	[1][5]
Vapor Pressure	0.133 mPa (20 °C)	-	[1]
Acidity (pKa)	3.86	-	[3]
Log P (Octanol-Water Partition Coefficient)	1.18 (20 °C)	-	[3]
Adsorption Coefficient (Koc)	44 - 684	-	[4]

Mechanism of Action

Acifluorfen's herbicidal activity is initiated by the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[3][5]

- Inhibition of PPO: **Acifluorfen** blocks the PPO enzyme, which is responsible for the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX).[3]
- Accumulation of Proto IX-gen: This blockage leads to the accumulation of Proto IX-gen, which then leaks from the plastid into the cytoplasm.
- Extrachloroplastic Oxidation: In the cytoplasm, a non-enzymatic or alternative enzymatic oxidation of Proto IX-gen to Proto IX occurs.
- Photosensitization: The accumulated Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.[3][8]
- Lipid Peroxidation and Membrane Damage: The ROS rapidly attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation.[3][9] This leads to

the loss of membrane integrity, cellular leakage, and ultimately, rapid cell death, manifesting as chlorosis and desiccation of the plant tissue.[3][10]



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Caption: **Acifluorfen**'s mechanism of action via PPO inhibition.

Toxicological Profile

Acifluorfen exhibits low to moderate acute toxicity in mammals.[1][7] However, it is a severe eye irritant and a moderate skin irritant.[5] The U.S. EPA has classified **Acifluorfen** as a Category B2 carcinogen (probable human carcinogen) based on evidence of increased tumor incidence in mice.[5][11]

Table 3: Acute Toxicity of **Acifluorfen**

Test Organism	Route	LD ₅₀ / LC ₅₀	Toxicity Class	Reference
Rat (Female)	Oral	1370 mg/kg	Slight	[1]
Rat (Male)	Oral	2025 mg/kg	Slight	[1]
Rabbit	Dermal	>2000 mg/kg	Slight	[1]
Rat	Inhalation (4-hr)	>6.9 mg/L	Slight	[1]
Mallard Duck	Oral	2821 mg/kg	Practically Nontoxic	[1]
Bobwhite Quail	Oral	325 mg/kg	Moderately Toxic	[1]
Rainbow Trout	Aquatic (96-hr)	54 mg/L	Slightly Toxic	[1]
Bluegill Sunfish	Aquatic (96-hr)	31 mg/L	Slightly Toxic	[1]

Metabolism and Environmental Fate

- Plant Metabolism: In resistant plants like soybeans, **Acifluorfen** is detoxified through metabolic processes, primarily via conjugation with glutathione, a reaction catalyzed by glutathione S-transferase.[3] In susceptible plants, it is absorbed by both roots and foliage but shows limited translocation.[1]

- **Soil Fate:** **Acifluorfen** is moderately persistent in soil, with a half-life of approximately 59 days in silt loam.^[1] The primary route of degradation is microbial action.^[1] Its potential to leach into groundwater is considered high based on its chemical properties, though field studies have shown limited movement below the top few inches of soil.^{[1][6]}
- **Water Fate:** The herbicide is stable against hydrolysis in water.^[1] However, it undergoes rapid photodegradation when exposed to sunlight, with a half-life of 92 hours under continuous light.^[1] The photoproducts of **Acifluorfen** may exhibit higher toxicity to aquatic organisms than the parent compound.^{[12][13]}

Experimental Protocols

Synthesis of Acifluorfen

The commercial synthesis of **Acifluorfen** typically involves a multi-step process. A common method is the Ullmann condensation.^{[3][7]}

- **Ullmann Condensation:** 2-chloro-4-(trifluoromethyl)phenol is reacted with 2-nitro-5-fluorobenzonitrile. This step couples the two aromatic rings to form the diphenyl ether core.^[3]
- **Hydrolysis:** The resulting intermediate is then hydrolyzed, typically using hydrobromic acid in an acetic acid solvent, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding **Acifluorfen**.^[3]
- **Salt Formation (Optional):** To produce the more soluble sodium salt, the **Acifluorfen** acid is neutralized with a sodium base, such as sodium hydroxide.^[7]

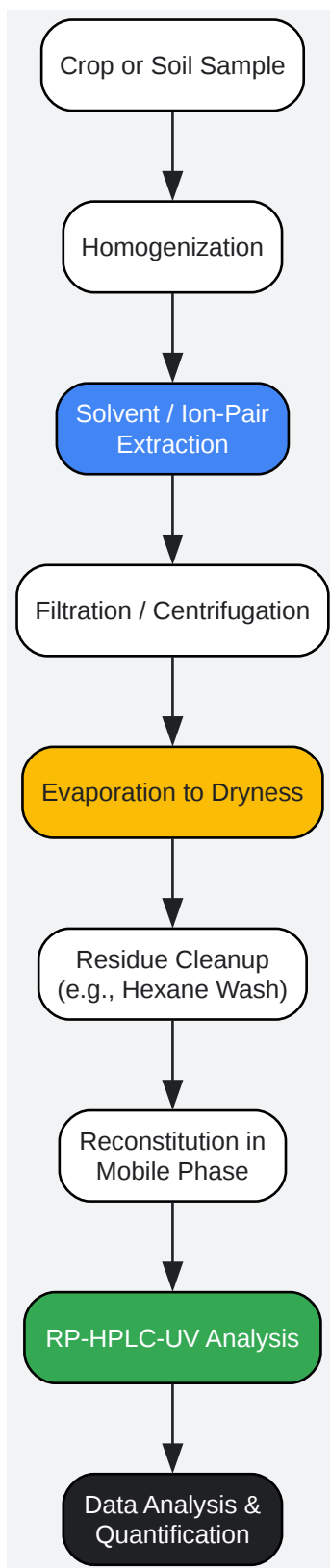
Analytical Method for Residue Determination

The determination of **Acifluorfen** residues in environmental and biological samples (e.g., crops, soil) is commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).^{[14][15]}

Protocol: HPLC-UV Method for **Acifluorfen** in Crops^[14]

- **Extraction:**

- Homogenize the crop sample (e.g., dry beans, rice).
- Extract the residue with a solvent mixture such as acetonitrile and water.[\[14\]](#)
- For acidic compounds like **Acifluorfen**, an ion-pair extraction can be employed. The sample is made basic, and a quaternary ammonium salt (e.g., tetrabutylammonium ion) is added to form an ion pair with the **Acifluorfen** anion.
- This ion pair is then selectively extracted into an organic solvent like dichloromethane.[\[14\]](#)
- Cleanup:
 - The organic extract is evaporated to dryness.
 - The residue is redissolved in a suitable solvent and may be washed with non-polar solvents like n-hexane to remove lipids and other interferences.[\[14\]](#)
- Analysis:
 - The final residue is dissolved in the mobile phase for analysis.
 - Instrumentation: A reverse-phase HPLC system with a UV detector is used.[\[14\]](#)[\[16\]](#)
 - Column: A C18 column is typically employed.[\[15\]](#)[\[16\]](#)
 - Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.05% phosphoric acid) and an organic solvent (e.g., acetonitrile). A common ratio is 20:80 (v/v) aqueous to organic.[\[16\]](#)
 - Detection: UV detection is performed at a wavelength around 225 nm.[\[16\]](#)
 - Quantification: The concentration of **Acifluorfen** is determined by comparing the peak area from the sample to a calibration curve generated from certified reference standards. The limit of detection in crops can be as low as 0.02 ppm.[\[14\]](#)



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Caption: General workflow for **Acifluorfen** residue analysis.

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